7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
It is characterized by a purine core structure substituted with benzyl, dimethyl, and morpholinyl groups
Preparation Methods
The synthesis of 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Comparison with Similar Compounds
7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 1,3-Dimethyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-(butylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share a similar purine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-6-4-3-5-7-13)17(19-15)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNPEYHYXBMSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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